(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
CAS No.:
Cat. No.: VC16380621
Molecular Formula: C23H17ClO7S
Molecular Weight: 472.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H17ClO7S |
|---|---|
| Molecular Weight | 472.9 g/mol |
| IUPAC Name | [(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate |
| Standard InChI | InChI=1S/C23H17ClO7S/c1-28-19-10-3-14(11-21(19)29-2)12-22-23(25)18-9-6-16(13-20(18)30-22)31-32(26,27)17-7-4-15(24)5-8-17/h3-13H,1-2H3/b22-12- |
| Standard InChI Key | OKSGCVKDNRCOJJ-UUYOSTAYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Introduction
The compound (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic molecule that incorporates a benzofuran scaffold, a sulfonate group, and methoxy-substituted benzylidene functionality. Compounds of this nature are often synthesized for their potential biological and pharmacological activities, including anticancer and antimicrobial properties.
Structural Features
This compound consists of:
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A benzofuran core: A fused heterocyclic structure comprising benzene and furan rings.
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A benzylidene group: Substituted with two methoxy groups at the 3 and 4 positions.
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A sulfonate moiety: Attached to the benzofuran ring via a chlorobenzene group.
The (2Z) configuration indicates the spatial arrangement of substituents around the double bond in the benzylidene group.
Synthesis
The synthesis of benzofuran derivatives typically involves:
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Condensation reactions: For example, reacting substituted salicylaldehydes with ketones to form benzofuran cores.
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Functionalization: Adding sulfonate groups through sulfonation reactions or coupling with chlorobenzenesulfonyl chloride.
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Double-bond configuration control: Ensuring the (Z)-configuration through reaction conditions or selective catalysts.
Anticancer Potential
Benzofuran derivatives, especially those with halogen and methoxy substitutions, exhibit significant anticancer activity due to their ability to:
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Interact with DNA or proteins via hydrogen bonding and hydrophobic interactions.
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Induce apoptosis in cancer cells by targeting mitochondrial pathways.
For example, halogenated benzofurans have shown enhanced cytotoxicity against leukemia (K562) and cervical cancer (HeLa) cells with low IC50 values .
Applications
This compound is primarily investigated for its role in:
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Drug discovery: As a lead compound for anticancer agents due to its selective cytotoxicity.
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Antimicrobial agents: Potential use against resistant bacterial strains or fungal pathogens.
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Biological probes: For studying enzyme or receptor interactions.
Research Findings
Recent studies on related benzofuran derivatives highlight:
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